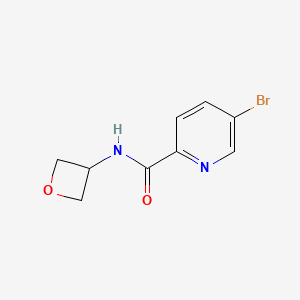

5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide

Descripción

5-Bromo-N-(oxetan-3-yl)pyridine-2-carboxamide (CAS: 1528267-02-8) is a pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and an oxetane-3-yl carboxamide substituent at the 2-position. The oxetane ring, a four-membered cyclic ether, confers unique physicochemical properties, such as improved solubility and metabolic stability, which are advantageous in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-6-1-2-8(11-3-6)9(13)12-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIZKQZLAHWTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide typically involves the following steps:

Oxetane Formation: The formation of the oxetane ring, which is a four-membered cyclic ether.

Carboxamide Formation:

The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of brominating agents such as N-bromosuccinimide (NBS) for the bromination step, and the use of oxetane precursors and amide-forming reagents for the subsequent steps .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis due to the carboxamide functional group (-CONH2). Under basic or acidic conditions, the amide bond cleaves to form the corresponding carboxylic acid and amine derivatives.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Base-mediated hydrolysis | NaOH, aqueous solution | Pyridine-2-carboxylic acid + oxetan-3-amine |

| Acidic hydrolysis | HCl, reflux | Pyridine-2-carboxylic acid + oxetan-3-amine |

The oxetane ring’s stability during hydrolysis depends on reaction conditions. Acidic environments may promote ring-opening alongside amide cleavage .

Oxetane Ring Opening

The oxetane moiety (a four-membered cyclic ether) undergoes ring-opening reactions due to inherent ring strain. Common mechanisms include:

-

Nucleophilic attack : The ether oxygen acts as an electrophilic site.

-

Acidic or basic catalysis : Facilitates cleavage of the C-O bond.

Key outcomes :

-

Formation of lactams : Intramolecular cyclization may occur if a nucleophile (e.g., amine) is present .

-

Intermolecular reactions : Reaction with external nucleophiles (e.g., alcohols, thiols) yields substituted oxetane derivatives.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ring-opening with water (acid-catalyzed) | H+ (HCl), heat | 3-(pyridine-2-carboxamido)ethanol |

| Ring-opening with ammonia | NH3, reflux | 3-(pyridine-2-carboxamido)amine |

Bromine Substitution

The bromine atom on the pyridine ring is susceptible to substitution reactions, particularly under palladium-catalyzed conditions:

-

Suzuki-Miyaura coupling : Cross-coupling with aryl boronic acids replaces Br with aryl groups .

-

Nucleophilic aromatic substitution : Requires activation of the pyridine ring (e.g., via electron-donating groups).

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Coupling with phenylboronic acid | Pd(0) catalyst, base (e.g., t-BuONa), toluene, 110°C | N-(oxetan-3-yl)pyridine-2-carboxamide with aryl substituent |

Amide Bond Modification

The carboxamide group can participate in reactions such as:

-

Nucleophilic acylation : Reaction with alcohols or amines to form esters or substituted amides.

-

Peptide coupling : Incorporation into peptide sequences via standard coupling agents (e.g., EDCI) .

Oxidation/Reduction

While less commonly reported, the compound may undergo oxidation at the oxetane ring or reduction of the pyridine nitrogen. Oxidation could lead to epoxide formation or cleavage of the oxetane ring .

Stability and Isomerization

The oxetane carboxamide is generally stable at room temperature but may isomerize under prolonged storage or harsh conditions. For example:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity:

Preliminary studies indicate that 5-Bromo-N-(oxetan-3-yl)pyridine-2-carboxamide may exhibit anticancer properties. Its structure suggests possible interactions with enzymes involved in cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to inhibit specific kinases associated with tumor growth.

2. Antimicrobial Properties:

Research has highlighted the potential of this compound as an antimicrobial agent. The presence of the bromine atom enhances its electrophilic character, facilitating interactions with microbial enzymes or receptors, which could lead to effective antimicrobial activity.

3. Neurological Applications:

The compound's ability to modulate neurotransmitter receptors positions it as a candidate for neurological research. Its structural analogs have been studied for their effects on the cannabinoid receptor system, which is crucial for pain management and neuroprotection .

Materials Science Applications

1. Synthesis of Advanced Materials:

5-Bromo-N-(oxetan-3-yl)pyridine-2-carboxamide serves as a precursor in the synthesis of novel materials. Its unique oxetane structure allows for the development of polymers with desirable mechanical properties and thermal stability, making it valuable in material science research.

2. Functional Coatings:

The compound can be utilized in creating functional coatings that exhibit specific chemical properties such as hydrophobicity or biocompatibility. These coatings are essential in various applications, including biomedical devices and protective surfaces.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The carboxamide group plays a role in hydrogen bonding and other interactions with target proteins and enzymes .

Comparación Con Compuestos Similares

Comparison with Similar Pyridine Derivatives

Structural and Substituent Variations

The following table summarizes key structural differences between 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide and related compounds:

Physicochemical Properties

- Solubility : The oxetane group in the title compound likely improves aqueous solubility compared to bulky pivalamide derivatives (e.g., ) and lipophilic dimethoxybenzyl analogs (e.g., ) .

- Hydrogen Bonding : Unlike the title compound, and highlight strong intermolecular hydrogen bonds (N–H⋯O/N), forming dimers or planar conformations critical for crystal packing .

- Electronic Effects: Bromine’s electron-withdrawing nature is common across all compounds, but substituents like oxetane (electron-donating) or cyano (electron-withdrawing) modulate reactivity and interaction profiles .

Crystallographic and Conformational Analysis

- Software such as SHELXL () and ORTEP-III () are commonly used for such analyses .

Actividad Biológica

5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and research findings, including relevant case studies and data tables.

Chemical Structure and Properties

5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide possesses a unique structure that contributes to its biological activity. The compound features a bromine atom, an oxetane ring, and a carboxamide group, which are critical for its interaction with biological targets.

Chemical Structure

| Component | Description |

|---|---|

| Bromine | Halogen substituent |

| Oxetane ring | Contributes to molecular reactivity |

| Carboxamide group | Facilitates hydrogen bonding |

The biological activity of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's reactivity, while the oxetane ring is believed to play a role in stabilizing interactions with proteins and enzymes.

Target Interactions

The compound has been shown to interact with various enzymes involved in critical biochemical pathways. Notably, it may influence cell cycle regulation and apoptosis through modulation of cyclin-dependent kinases (CDKs) and other signaling pathways.

Antimicrobial Activity

Research indicates that 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide exhibits antimicrobial properties. In vitro studies have demonstrated significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes.

Case Studies

- In Vitro Study on Antibacterial Activity : A study investigated the antibacterial efficacy of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide against Gram-positive and Gram-negative bacteria. The results indicated that the compound significantly reduced bacterial growth compared to control groups, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of the compound. It was found to reduce the expression of inflammatory markers in cultured macrophages, indicating its potential therapeutic application in inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to assess how the compound behaves in biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyridine cores. A common approach starts with bromination at the 5-position of pyridine-2-carboxylic acid derivatives, followed by coupling with oxetan-3-amine via amide bond formation. For example, boronic acid intermediates (e.g., 5-bromo-3-pyridinecarboxylic acid derivatives) can be used in Suzuki-Miyaura cross-coupling reactions to introduce substituents . Carbodiimide-based coupling agents (e.g., EDC/HOBt) are often employed for amidation .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization).

- Spectroscopy : Confirm the structure via - and -NMR to identify key signals (e.g., oxetane ring protons at δ 4.5–5.0 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular ion ([M+H] for CHBrNO: calc. 265.9784) .

Advanced Research Questions

Q. What strategies address low yields in the amidation step when coupling bromopyridine derivatives with oxetan-3-amine?

- Methodological Answer :

- Activation Reagents : Compare coupling agents (e.g., HATU vs. EDC) to improve reaction efficiency. HATU often provides higher yields due to reduced racemization .

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) with 4Å molecular sieves to scavenge water, which can hydrolyze reactive intermediates .

- Monitoring Reaction Progress : Employ in-situ FTIR to track carbonyl stretching frequencies (1650–1750 cm) and confirm amide bond formation .

Q. How can researchers resolve contradictions in regioselectivity during bromination of pyridine precursors?

- Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., nitro or methoxy) at specific positions to control bromination sites. For example, a methoxy group at the 2-position can direct electrophilic bromination to the 5-position .

- Metal-Mediated Bromination : Use Pd-catalyzed C–H activation to achieve selective bromination, as demonstrated in analogous pyridine systems .

Q. What crystallographic techniques are suitable for analyzing intermolecular interactions in this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water mixtures. SCXRD reveals hydrogen bonding between the amide NH and oxetane oxygen, as well as π-π stacking of pyridine rings .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute ~8% to the surface area) using software like CrystalExplorer .

Data Contradiction Analysis

Q. How should researchers interpret conflicting -NMR data for oxetane ring protons in different solvents?

- Methodological Answer :

- Solvent Effects : In DMSO-d, oxetane protons may split into multiplets due to restricted rotation, whereas in CDCl, they appear as singlets. Verify assignments using 2D NMR (COSY, HSQC) .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, heating to 60°C may collapse split signals into singlets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.